![molecular formula C17H18ClN3O2 B2782328 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide CAS No. 1385330-51-7](/img/structure/B2782328.png)
6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide” is a carboxamide derivative . It is a part of a group of molecules that have been studied for their potential as anti-tubercular agents . The molecule has been identified as a promising lead candidate for the treatment of multidrug-resistant tuberculosis .
Synthesis Analysis
The synthesis of such molecules typically involves molecular docking simulations . The chemical structure of the molecules is drawn using software like ChemDraw Ultra, and then optimized at density functional theory (DFT) using specific basis sets . The docking operation is carried out using software like PyRx . The molecule with the highest binding affinity is selected as the lead molecule for structural modification .Molecular Structure Analysis
The molecular structure of “this compound” and similar molecules is accurately drawn using software like ChemDraw Ultra . The structure is then optimized at density functional theory (DFT) using Becke’s three-parameter Lee–Yang–Parr hybrid functional (B3LYP/6-311**) basis set in a vacuum of Spartan 14 software .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar molecules are typically studied using molecular docking simulations . These simulations evaluate the theoretical binding affinities of the molecules with their target .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and similar molecules are predicted using in-silico ADME and drug-likeness prediction . These molecules show good pharmacokinetic properties, having high gastrointestinal absorption, being orally bioavailable, and less toxic .作用机制
The mechanism of action of 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide involves the inhibition of GSK-3 activity by binding to its ATP-binding site. This inhibition leads to the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the regulation of glucose metabolism, modulation of neuronal activity and synaptic plasticity, and anti-tumor activity. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide in lab experiments include its high potency and selectivity for GSK-3 inhibition, its ability to cross the blood-brain barrier, and its availability in both in vitro and in vivo forms. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
未来方向
For the research on 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide include the development of more potent and selective GSK-3 inhibitors, the identification of new therapeutic targets for this compound, and the evaluation of its potential clinical applications in various diseases. Additionally, further studies are needed to determine the optimal dosage and administration routes for this compound, as well as its potential interactions with other drugs.
合成方法
The synthesis of 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-(3-dimethylaminophenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
科学研究应用
6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, cancer, diabetes, and schizophrenia. It has been found to have inhibitory effects on glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and apoptosis.
安全和危害
属性
IUPAC Name |
6-chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-21(2)17(23)13-5-3-4-12(10-13)8-9-19-16(22)14-6-7-15(18)20-11-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPDHGJTRPJLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CCNC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782246.png)


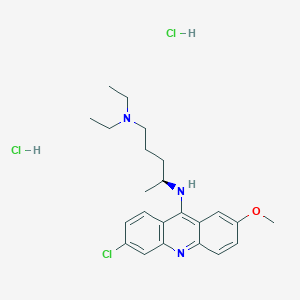
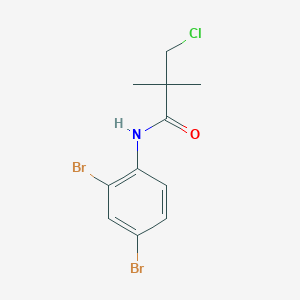
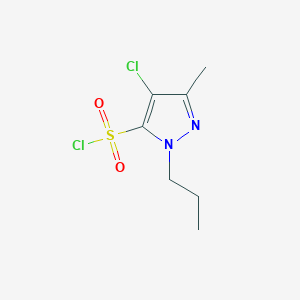
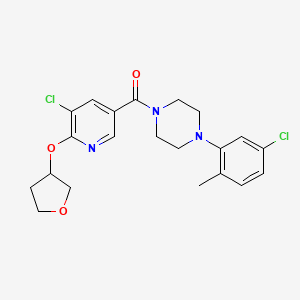
![N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2782256.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782257.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2782261.png)

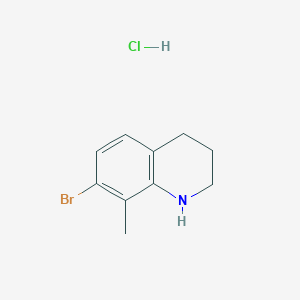
![N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782266.png)